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Introduction
Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in a myriad

of cellular signaling pathways. Its intracellular concentration is tightly regulated by the activity of

adenylyl cyclase (AC) and phosphodiesterases (PDEs). G protein-coupled receptors (GPCRs)

are key modulators of cAMP production. GPCRs coupled to Gαs proteins stimulate AC, leading

to an increase in cAMP, while those coupled to Gαi proteins inhibit AC, causing a decrease in

cAMP levels.

This document provides detailed protocols for measuring intracellular cAMP levels using an

Enzyme-Linked Immunosorbent Assay (ELISA) following the administration of L-798,106. It is

important to note that L-798,106 is a potent and selective antagonist of the prostaglandin E2

(PGE2) receptor subtype 3 (EP3). The EP3 receptor is typically coupled to the inhibitory Gαi

protein. Therefore, by blocking the EP3 receptor, L-798,106 is expected to increase intracellular

cAMP levels.

The user's interest in L-798,106 in the context of the Neurokinin-1 receptor (NK1R) suggests a

possible interest in comparing or understanding the interplay between different signaling

pathways that modulate cAMP. The NK1R, the receptor for the neuropeptide Substance P

(SP), can also influence cAMP levels, often through Gαs or Gαq coupling, leading to either

increased cAMP or activation of the phospholipase C pathway, respectively.[1][2]
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These application notes will therefore provide a framework for studying the effects of L-798,106

on cAMP via the EP3 receptor and can be adapted to investigate the effects of NK1R signaling

on cAMP levels.

Signaling Pathways
L-798,106 and the EP3 Receptor Signaling Pathway
The EP3 receptor is one of four receptors for PGE2. Its activation by PGE2 leads to the

inhibition of adenylyl cyclase through its coupling with a Gαi protein, resulting in decreased

intracellular cAMP levels. L-798,106 acts as a competitive antagonist at this receptor. By

binding to the EP3 receptor without activating it, L-798,106 prevents PGE2 from exerting its

inhibitory effect. This leads to a disinhibition of adenylyl cyclase and a subsequent increase in

intracellular cAMP concentration.[3]

PGE2 EP3 Receptor

Activates

L-798,106

Gαi Protein

Activates

Adenylyl Cyclase

Inhibits

cAMP

Converts

ATP

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36245399/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

L-798,106 blocks the inhibitory effect of the EP3 receptor on cAMP production.

Substance P and the NK1 Receptor Signaling Pathway
Substance P (SP) is the primary endogenous ligand for the NK1 receptor. The coupling of the

NK1R to different G proteins can lead to varied downstream effects. When coupled to Gαs, it

stimulates adenylyl cyclase, increasing cAMP levels. When coupled to Gαq, it activates

phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and

diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C

(PKC), respectively.[1][4]
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Substance P can modulate cAMP and other signaling pathways via the NK1R.

Experimental Protocols
The following protocols are generalized and should be optimized for specific cell types and

experimental conditions.

Cell Culture and Treatment
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Cell Seeding: Plate cells in a 96-well plate at a density that will result in 80-90% confluency

on the day of the experiment. Allow cells to adhere and grow overnight in a humidified

incubator at 37°C with 5% CO2.

Reagent Preparation:

Prepare a stock solution of L-798,106 in DMSO. Further dilute in serum-free media to the

desired final concentrations.

(Optional) Prepare a stock solution of Substance P in sterile water or an appropriate

buffer. Further dilute in serum-free media.

(Optional) Prepare a stock solution of a phosphodiesterase (PDE) inhibitor, such as IBMX,

in DMSO. This can be added to prevent the degradation of cAMP and enhance the signal.

Cell Treatment:

Remove the growth medium from the wells.

Wash the cells once with sterile phosphate-buffered saline (PBS).

Add the serum-free medium containing the desired concentrations of L-798,106 and/or

other compounds (e.g., Substance P, PGE2, forskolin as a positive control for adenylyl

cyclase activation). Include a vehicle control (e.g., DMSO at the same final concentration

as in the drug-treated wells).

Incubate for the desired period (e.g., 15-30 minutes) at 37°C.

Sample Preparation (Cell Lysis)
After incubation, carefully remove the treatment medium.

Add 100 µL of the cell lysis buffer provided with the cAMP ELISA kit to each well.

Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete cell

lysis.

The cell lysates can now be used directly in the ELISA or stored at -80°C for later analysis.
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cAMP ELISA Protocol (Competitive Assay)
This protocol is a general guideline for a competitive ELISA. Always refer to the specific

instructions provided with your commercial ELISA kit.

Standard Preparation: Prepare a dilution series of the cAMP standard provided in the kit

according to the manufacturer's instructions. This will be used to generate a standard curve.

Assay Procedure:

Add standards and cell lysates to the wells of the anti-cAMP antibody-coated microplate.

Add a fixed amount of HRP-conjugated cAMP to each well (except for the blank). This will

compete with the cAMP in the samples and standards for binding to the primary antibody.

Incubate the plate, typically for 1-2 hours at room temperature, with gentle shaking.

Wash the plate several times with the provided wash buffer to remove unbound reagents.

Add the substrate solution (e.g., TMB) to each well and incubate in the dark until a color

develops.

Add the stop solution to terminate the reaction.

Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450

nm) using a microplate reader.

Data Analysis:

Subtract the blank reading from all other readings.

Plot the absorbance values of the standards against their known concentrations to

generate a standard curve.

Use the standard curve to determine the concentration of cAMP in your samples. The

signal intensity will be inversely proportional to the amount of cAMP in the sample.
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General workflow for measuring cAMP levels using a competitive ELISA.
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Data Presentation
Quantitative data should be presented in a clear and organized manner. Below are example

tables for recording experimental parameters and results.

Table 1: Experimental Conditions

Parameter Description

Cell Line
e.g., HEK293 expressing EP3 and/or NK1

receptors

Seeding Density e.g., 5 x 10⁴ cells/well

L-798,106 Concentrations e.g., 0.1, 1, 10, 100, 1000 nM

Substance P Concentrations e.g., 0.1, 1, 10, 100, 1000 nM

Positive Control e.g., Forskolin (10 µM)

Vehicle Control e.g., 0.1% DMSO

Incubation Time e.g., 20 minutes

PDE Inhibitor e.g., IBMX (100 µM)

Table 2: Sample cAMP Measurement Results
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Treatment
Group

L-798,106
(nM)

Substance
P (nM)

Mean
Absorbance
(450 nm)

cAMP
Concentrati
on
(pmol/mL)

Fold
Change vs.
Vehicle

Vehicle

Control
0 0 1.85 5.2 1.0

L-798,106 10 0 1.50 10.8 2.1

L-798,106 100 0 1.15 22.5 4.3

Substance P 0 100 1.25 18.3 3.5

L-798,106 +

SP
100 100 0.90 35.1 6.8

Forskolin N/A N/A 0.50 85.6 16.5

Note: The absorbance values are inversely proportional to the cAMP concentration in a

competitive ELISA. The data presented here are for illustrative purposes only.

Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for researchers

investigating the impact of L-798,106 on intracellular cAMP levels. By understanding its

mechanism of action as an EP3 receptor antagonist, experiments can be designed to elucidate

its effects on cellular signaling. Furthermore, the framework can be extended to explore and

compare the signaling of other pathways, such as the NK1 receptor system, providing valuable

insights into the complex regulation of cAMP. Always ensure that appropriate controls are

included in your experiments and that the specific instructions for your ELISA kit are followed

for optimal results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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